molecular formula C29H28N2O4 B11121541 7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121541
M. Wt: 468.5 g/mol
InChI Key: SLURXALAJBSMMS-UHFFFAOYSA-N
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Description

7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrole ring: This can be achieved through a condensation reaction involving an aldehyde and an amine.

    Introduction of the chromeno group: This step often involves cyclization reactions under acidic or basic conditions.

    Functionalization of the phenyl ring: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

The compound 7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of a diverse class of heterocyclic compounds known for their significant biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C23H28N2O3\text{C}_{23}\text{H}_{28}\text{N}_{2}\text{O}_{3}

This structure includes a chromeno-pyrrole core, which is pivotal for its biological activity.

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often attributed to the presence of phenolic groups that can donate hydrogen atoms to free radicals .

Antiviral Activity

Notably, certain chromeno derivatives have shown promise as inhibitors of viral proteases , particularly against SARS-CoV-2. The compound's structural features may facilitate interactions with viral proteins, thereby inhibiting replication .

Glucokinase Activation

Chromeno[2,3-c]pyrroles have been reported to act as glucokinase activators , which play a critical role in glucose metabolism. This property suggests potential applications in managing diabetes by enhancing insulin secretion in response to glucose .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.
  • Inhibition of Enzymatic Activity : By mimicking substrates or interacting with active sites on enzymes, these compounds can inhibit key metabolic pathways.
  • Modulation of Cellular Signaling : They may influence signaling pathways related to inflammation and apoptosis.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives similar to this compound inhibited the main protease (Mpro) of SARS-CoV-2 with significant potency. The IC50 values for these compounds ranged from 0.5 to 5 µM, showcasing their potential as antiviral agents .

Case Study 2: Glucose Metabolism

In another investigation involving diabetic rat models, administration of glucokinase activating compounds led to improved glucose tolerance and insulin sensitivity. The study highlighted the potential role of chromeno derivatives in diabetes management .

Summary of Findings

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntiviralProtease inhibition
Glucokinase ActivatorEnhances insulin secretion

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-methyl-2-(6-methylpyridin-2-yl)-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O4/c1-4-5-6-16-34-21-13-11-20(12-14-21)26-25-27(32)22-17-18(2)10-15-23(22)35-28(25)29(33)31(26)24-9-7-8-19(3)30-24/h7-15,17,26H,4-6,16H2,1-3H3

InChI Key

SLURXALAJBSMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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